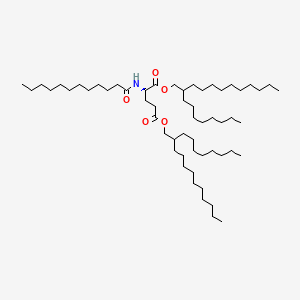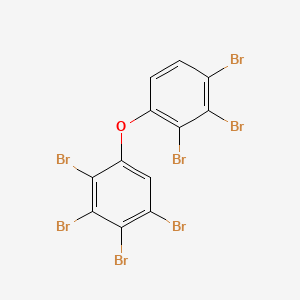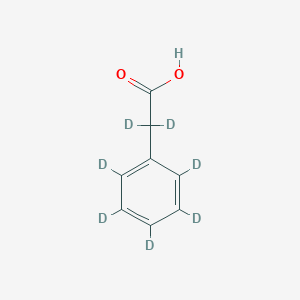
Methyl 2-chloro-3-fluorobenzoate
Descripción general
Descripción
Methyl 2-fluorobenzoate is an ortho-halogen-substituted methyl benzoate ester . It’s used in various applications, including the synthesis of 2-fluoro-α-methylstyrene . Methyl 2-chlorobenzoate is a methyl 2-halobenzoate . It’s an ester and can be synthesized from 2-chlorobenzoyl chloride .
Synthesis Analysis
Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol . Methyl 2-chlorobenzoate can be synthesized from 2-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular formula of Methyl 2-fluorobenzoate is C8H7FO2 . For Methyl 2-chlorobenzoate, the molecular formula is ClC6H4CO2CH3 .Chemical Reactions Analysis
Methyl 2-fluorobenzoate reacts with hydrazide to afford 2-fluorobenzoic hydrazide . It also undergoes enzymatic dihydroxylation via whole-cell fermentation in the presence of Escherichia coli JM109 (pDTG601A) to afford a diol .Physical And Chemical Properties Analysis
Methyl 2-fluorobenzoate has a density of 1.21 g/mL at 25 °C (lit.), a boiling point of 109-110 °C/35 mmHg (lit.), and a refractive index n20/D 1.502 (lit.) . Methyl 2-chlorobenzoate has a density of 1.191 g/mL at 25 °C (lit.), a boiling point of 86-88 °C/2.5 mmHg (lit.), and a refractive index n20/D 1.536 (lit.) .Aplicaciones Científicas De Investigación
Fluorescent Sensors for Metal Ions
Methyl 2-chloro-3-fluorobenzoate derivatives have been utilized in the synthesis of fluorescent sensors. For example, Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol, exhibiting high selectivity and sensitivity towards Al³⁺ ions, even in the presence of other metal ions. This sensor has potential applications in bio-imaging, specifically for detecting Al³⁺ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Ye et al., 2014).
Antimycobacterial Activity
Compounds derived from this compound have shown significant antimycobacterial activity. Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized a series of hydrazones derived from 4-fluorobenzoic acid hydrazide, evaluating their activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, demonstrated high inhibitory activity, suggesting potential for tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).
Materials Science and Coordination Polymers
Takahashi et al. (2014) explored the synthesis of coordination polymers using m-fluorobenzoate and other derivatives, revealing their potential in CO₂ adsorption and dielectric properties. This research underscores the versatility of this compound derivatives in creating materials with specific functionalities, such as gas adsorption capabilities and electronic applications (Takahashi et al., 2014).
Antitumor Properties
Research on benzothiazole derivatives, including those synthesized from this compound, has demonstrated potent antitumor properties. Bradshaw et al. (2002) investigated amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting their selective cytotoxicity against breast and ovarian cancer cell lines. This suggests potential clinical applications in cancer treatment (Bradshaw et al., 2002).
Catalysis and Organic Synthesis
This compound is also pivotal in catalysis and organic synthesis. Fraser et al. (1974) demonstrated its role in forming cationic carbene complexes with metals such as iridium(III), nickel(II), palladium(II), and platinum(II), contributing to advancements in organometallic chemistry and catalysis (Fraser et al., 1974).
Safety and Hazards
Methyl 2-fluorobenzoate is classified as a combustible liquid. It’s harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended . Methyl 3-chloro-2-fluorobenzoate is also harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of various derivatives . The primary targets of these compounds are often proteins or enzymes that play crucial roles in cellular processes.
Biochemical Pathways
Similar compounds have been known to affect various pathways, often leading to changes in cellular processes such as cell division, signal transduction, or metabolic processes .
Result of Action
Similar compounds often result in changes to cellular processes, potentially leading to effects such as cell death, inhibition of cell division, or changes in cell signaling .
Action Environment
The action of Methyl 2-chloro-3-fluorobenzoate can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect the compound’s stability and efficacy. Furthermore, the compound’s action may also be influenced by the specific cellular environment in which it is present .
Propiedades
IUPAC Name |
methyl 2-chloro-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGZMADMOJUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541662 | |
| Record name | Methyl 2-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647020-70-0 | |
| Record name | Methyl 2-chloro-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)




